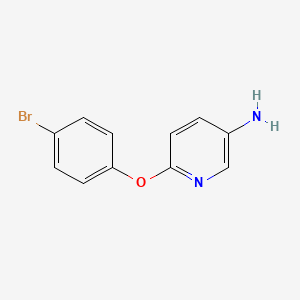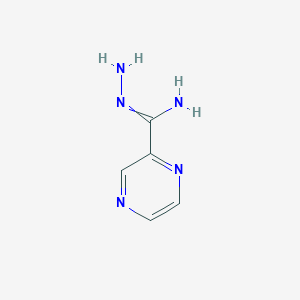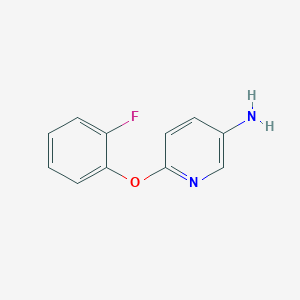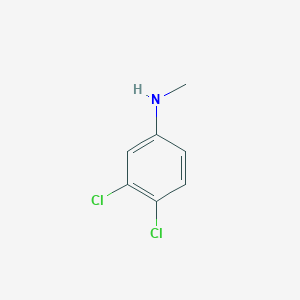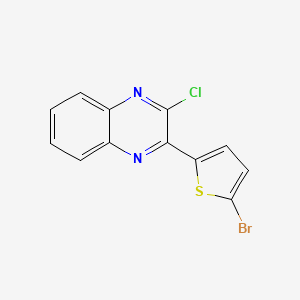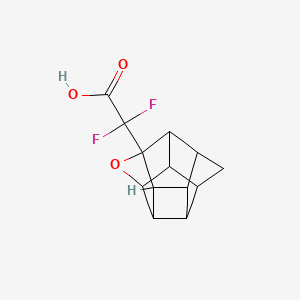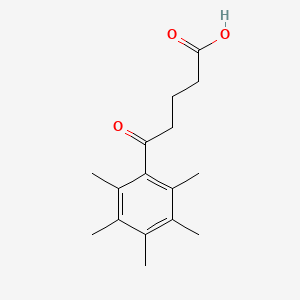![molecular formula C9H8F3N3O2S2 B1305189 5-[1-Methyl-3-(trifluoromethyl)pyrazol-5-yl]-thiophene-2-sulfonamide CAS No. 630111-78-3](/img/structure/B1305189.png)
5-[1-Methyl-3-(trifluoromethyl)pyrazol-5-yl]-thiophene-2-sulfonamide
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Medicine: Inhibitor of Glucose Transporter GLUT1
5-[1-Methyl-3-(trifluoromethyl)pyrazol-5-yl]-thiophene-2-sulfonamide: has been identified as a potent and highly selective inhibitor of the glucose transporter GLUT1 . This application is significant in medical research, particularly in the study of cancer, as GLUT1 plays a crucial role in the metabolic processes of cancer cells, which consume glucose at higher rates than normal cells. By inhibiting GLUT1, researchers can potentially disrupt the glucose supply to cancer cells, thereby hindering their growth and proliferation.
Agriculture: Seedling Shoot Growth Inhibition
In the agricultural sector, compounds structurally related to 5-[1-Methyl-3-(trifluoromethyl)pyrazol-5-yl]-thiophene-2-sulfonamide have been used as seedling shoot growth inhibitors . The primary target enzyme for these inhibitors is the very long chain fatty acid elongase, which is essential for shoot formation and cell proliferation in plants. This application is crucial for developing herbicides that can effectively control weed growth without harming the crops.
Material Science: Synthesis of Functionalized Compounds
The compound’s derivatives are utilized in material science for the synthesis of functionalized materials through lithiation and electrophilic trapping chemistries . This process is vital for creating new materials with specific properties, such as increased strength, improved thermal stability, or enhanced electrical conductivity.
Environmental Science: Safety and Hazard Analysis
Environmental science research involves the safety and hazard analysis of chemical compounds. The related safety data sheets provide detailed information on handling, storage, and disposal of compounds like 5-[1-Methyl-3-(trifluoromethyl)pyrazol-5-yl]-thiophene-2-sulfonamide , ensuring that they do not pose a threat to the environment or human health .
Biochemistry: Enzyme Inhibition
In biochemistry, the focus is on the compound’s role in enzyme inhibition. For instance, its analogs have been shown to inhibit enzymes involved in fatty acid elongation, which is a critical pathway in various biological processes .
Pharmacology: Therapeutic Targeting of Tumor-Associated Macrophages
Pharmacologically, 5-[1-Methyl-3-(trifluoromethyl)pyrazol-5-yl]-thiophene-2-sulfonamide and its derivatives are being evaluated for their potential in targeting tumor-associated macrophages and microglia within the tumor microenvironment . This therapeutic strategy is particularly relevant for the treatment of glioblastoma multiforme, where the colony-stimulating factor-1 receptor (CSF-1R) has been identified as a druggable target.
Safety and Hazards
The safety data sheet for a similar compound “5-methyl-3-(trifluoromethyl)-1H-pyrazole” suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye. It also recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Mecanismo De Acción
Target of Action
Similar compounds have been found to target theColony Stimulating Factor-1 Receptor (CSF-1R) . CSF-1R is a type of protein that plays a crucial role in the survival, proliferation, and differentiation of monocytes and macrophages, which are key components of the body’s immune response .
Mode of Action
Compounds that target csf-1r typically work bybinding to the receptor and inhibiting its activity . This can lead to a decrease in the number of monocytes and macrophages, potentially affecting the immune response .
Biochemical Pathways
Inhibition of csf-1r can impact several pathways related toimmune response and inflammation . By inhibiting CSF-1R, the compound could potentially disrupt these pathways, leading to changes in immune response .
Pharmacokinetics
The physical and chemical properties of the compound, such as its molecular weight and predicted solubility, can influence its bioavailability and pharmacokinetics .
Result of Action
Inhibition of csf-1r can lead to a decrease in the number of monocytes and macrophages, which could potentially affect the body’s immune response .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the activity and stability of the compound .
Propiedades
IUPAC Name |
5-[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]thiophene-2-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3N3O2S2/c1-15-5(4-7(14-15)9(10,11)12)6-2-3-8(18-6)19(13,16)17/h2-4H,1H3,(H2,13,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUINHXMHMCDGHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(F)(F)F)C2=CC=C(S2)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3N3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701333069 | |
| Record name | 5-[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]thiophene-2-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701333069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
39.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26730960 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-[1-Methyl-3-(trifluoromethyl)pyrazol-5-yl]-thiophene-2-sulfonamide | |
CAS RN |
630111-78-3 | |
| Record name | 5-[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]thiophene-2-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701333069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-[(2,5-Dichlorophenyl)thio]pyridin-3-amine](/img/structure/B1305109.png)
![6-[(4-Chlorophenyl)sulfanyl]-3-pyridinylamine](/img/structure/B1305110.png)

